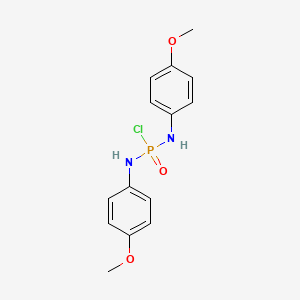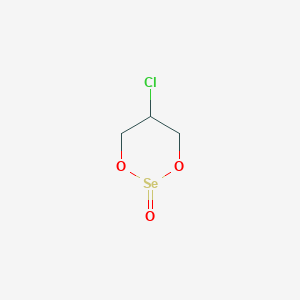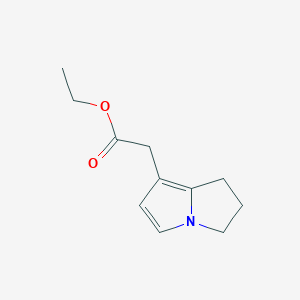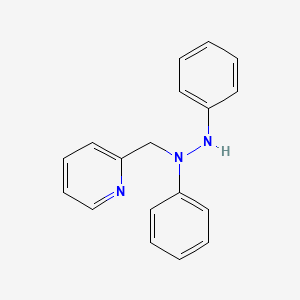
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine: is an organic compound that belongs to the class of hydrazines. This compound is characterized by the presence of two phenyl groups and a pyridin-2-ylmethyl group attached to a hydrazine moiety. Hydrazines are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine typically involves the reaction of pyridin-2-ylmethylamine with benzophenone hydrazone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired hydrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Phenyl and Pyridinyl Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its
Eigenschaften
CAS-Nummer |
32812-35-4 |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
1,2-diphenyl-1-(pyridin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H17N3/c1-3-9-16(10-4-1)20-21(18-12-5-2-6-13-18)15-17-11-7-8-14-19-17/h1-14,20H,15H2 |
InChI-Schlüssel |
OLZRBNFRDDLQBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN(CC2=CC=CC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



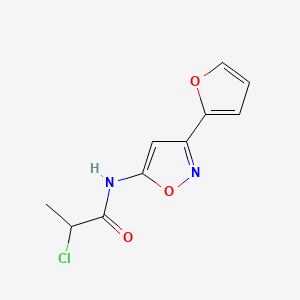
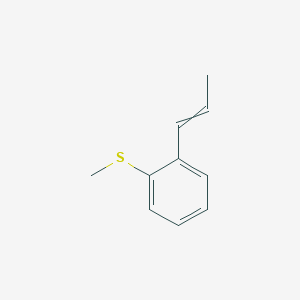
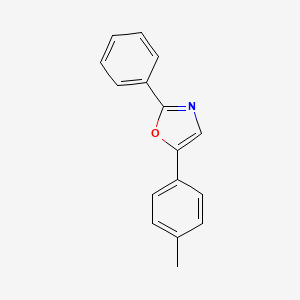

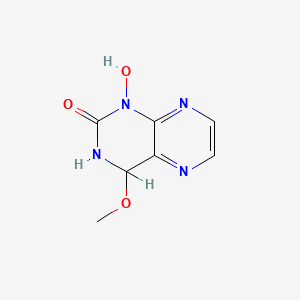
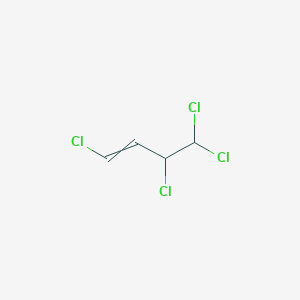
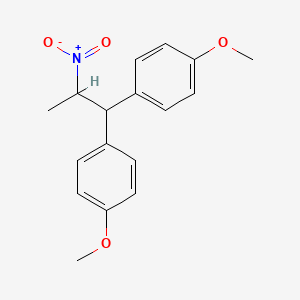
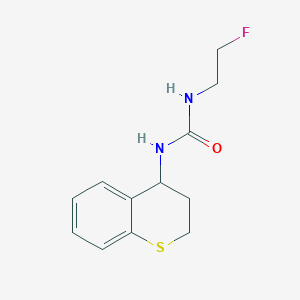
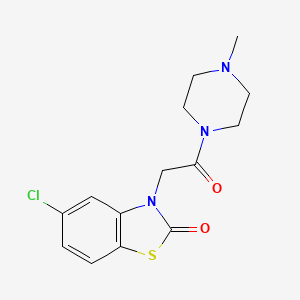
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
